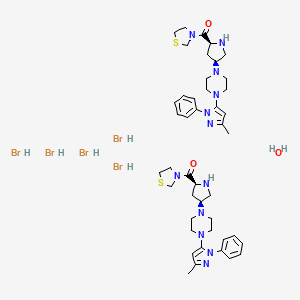
Teneligliptin hydrobromide hydrate
描述
替格列汀(氢溴酸盐水合物)是一种二肽基肽酶-4(DPP-4)抑制剂,主要用于治疗2型糖尿病。它通过抑制DPP-4酶发挥作用,DPP-4酶负责降解胰高血糖素样肽-1(GLP-1)等肠促胰岛素激素。 通过阻止这些激素的分解,替格列汀有助于增加胰岛素分泌并降低血糖水平 .
作用机制
替格列汀(氢溴酸盐水合物)通过抑制DPP-4酶发挥作用,DPP-4酶降解肠促胰岛素激素,如GLP-1。 通过抑制DPP-4,替格列汀可以提高活性GLP-1的水平,从而增强胰岛素分泌并降低血糖水平 . 该化合物由细胞色素P450 (CYP) 3A4和含黄素的单加氧酶3 (FMO3)代谢,或以原型形式从肾脏排出 .
生化分析
Biochemical Properties
Teneligliptin hydrobromide hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon release, thereby improving glycemic control .
Cellular Effects
This compound affects various cell types, particularly pancreatic beta cells and alpha cells. In pancreatic beta cells, it enhances insulin secretion in response to meals, while in alpha cells, it reduces glucagon secretion. Additionally, this compound influences cell signaling pathways, including the cAMP pathway, which is crucial for insulin secretion. It also affects gene expression related to glucose metabolism and insulin sensitivity .
Molecular Mechanism
At the molecular level, this compound binds to the active site of DPP-4, inhibiting its enzymatic activity. This binding prevents the cleavage of incretin hormones, leading to prolonged action of GLP-1 and GIP. The inhibition of DPP-4 by this compound results in increased insulin secretion, decreased glucagon levels, and improved blood glucose control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but degradation can occur under extreme pH and temperature conditions. Long-term studies have shown that this compound maintains its efficacy in controlling blood glucose levels over extended periods, with minimal degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively lowers blood glucose levels without significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal disturbances and liver enzyme alterations, have been observed. These findings highlight the importance of dose optimization for therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .
准备方法
合成路线和反应条件
替格列汀(氢溴酸盐水合物)的合成涉及多个步骤,包括中间体的制备及其随后的反应。其中一个关键中间体是L-脯氨酸甲酯的诺西酰衍生物,它与1-(3-甲基-1-苯基-1H-吡唑-5-基)哌嗪发生立体选择性亲核取代反应。 然后将该中间体脱酯化形成羧酸衍生物,进一步偶联和脱保护,得到替格列汀 .
工业生产方法
替格列汀(氢溴酸盐水合物)的工业生产方法侧重于优化产量和纯度,同时最大限度地减少昂贵试剂的使用和繁琐的操作。 一种改进的方法涉及在乙酸中使用2-丙醇和氢溴酸,然后加热使产物析出 . 另一种方法包括旋转蒸发、喷雾干燥或冷冻干燥,以制备替格列汀(氢溴酸盐水合物)的无定形形式 .
化学反应分析
科学研究应用
替格列汀(氢溴酸盐水合物)具有广泛的科学研究应用:
相似化合物的比较
替格列汀(氢溴酸盐水合物)属于DPP-4抑制剂类,包括西格列汀、沙格列汀、利格列汀等其他化合物。 与这些化合物相比,替格列汀具有独特的结构,其特征是五个连续的环,这有助于其强效持久的作用 . 此外,替格列汀具有良好的安全性,并且在肾功能不全患者中无需调整剂量 .
类似化合物
- 西格列汀
- 沙格列汀
- 利格列汀
- 阿格列汀
属性
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPRXLXVOBOTGT-KSLCDFCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67Br5N12O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572583-29-9 | |
| Record name | Teneligliptin hydrobromide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


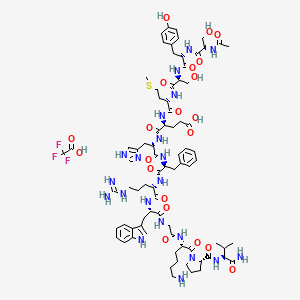
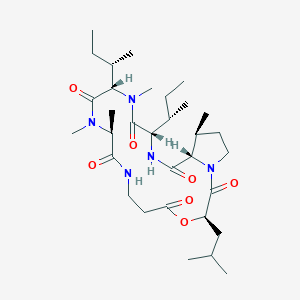
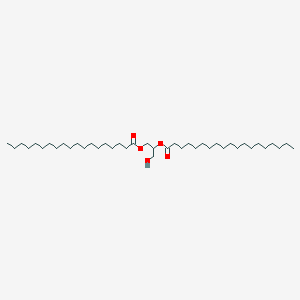
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
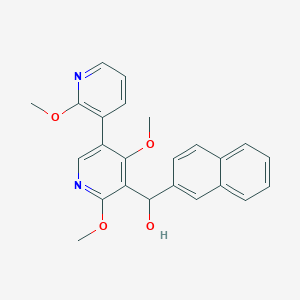
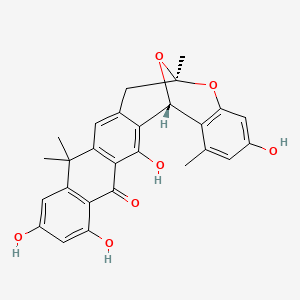
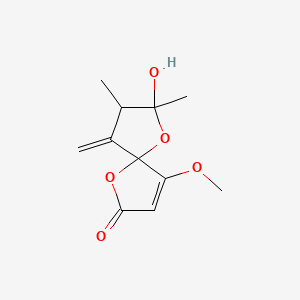
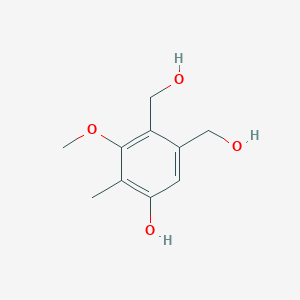
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
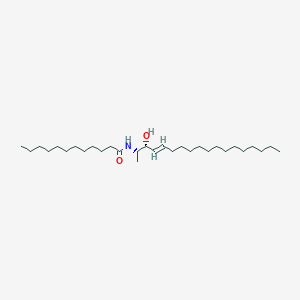
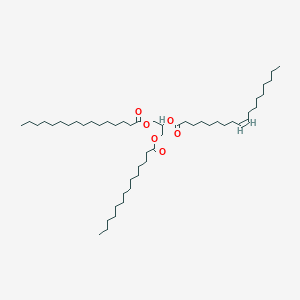
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)
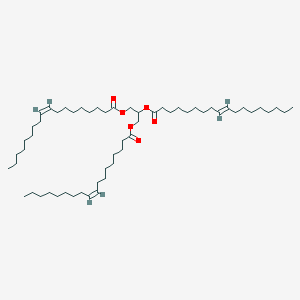
![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)
